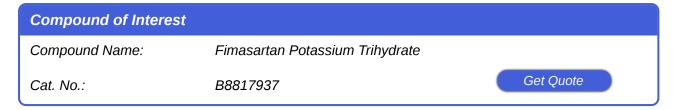


A Technical Guide to Fimasartan Potassium Trihydrate: Molecular Formula, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula, chemical structure, and analytical methodologies for **Fimasartan Potassium Trihydrate**. It is designed to serve as a valuable resource for professionals engaged in pharmaceutical research and development.

Molecular Formula and Physicochemical Properties

Fimasartan Potassium Trihydrate is a non-peptide angiotensin II receptor antagonist (ARB). [1] Its chemical identity is well-established, although the representation of its molecular formula can vary slightly across different sources. The most accurate representation, accounting for the potassium salt and water of hydration, is C₂₇H₃₀KN₇OS·3H₂O.[2]

A summary of its key physicochemical properties is presented in the table below for easy reference.



Property	Value	Source(s)
Molecular Formula	C27H30KN7OS·3H2O	[2]
Molecular Weight	593.79 g/mol	[3]
CAS Number	1020110-23-9	[3]
IUPAC Name	potassium 3-((2'-(2H-tetrazol- 5-yl)-[1,1'-biphenyl]-4- yl)methyl)-2-butylidene-5-(2- (dimethylamino)-2- thioxoethyl)-6-methyl-4-oxo- 3,4-dihydro-2H-pyrimidin-1-ide trihydrate	
Appearance	White to Off-White Solid	[4]
Solubility	Freely soluble in methanol and dimethyl sulfoxide (DMSO), sparingly soluble in water, slightly soluble in acetone and acetonitrile.	[4]
Melting Point	155°C - 157°C	[4]

Chemical Structure

The chemical structure of Fimasartan consists of a pyrimidinone core, which is a derivative of the losartan imidazole ring, conferring high potency and a long duration of action.[5]

Key Structural Features:

- Pyrimidinone Ring: The central heterocyclic scaffold.
- Butyl Group: Contributes to the lipophilicity of the molecule.
- Dimethylamino Thioformylmethyl Group: A key substituent on the pyrimidinone ring.

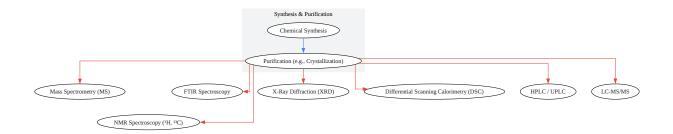


 Biphenyl Tetrazole Moiety: This group is characteristic of many ARBs and is crucial for binding to the AT1 receptor.

Experimental Protocols for Structural Elucidation and Characterization

The determination and confirmation of the molecular formula and structure of a pharmaceutical compound like **Fimasartan Potassium Trihydrate** involve a combination of spectroscopic and analytical techniques. While specific, detailed protocols for the initial discovery are proprietary, a general workflow can be outlined.

General Workflow for Physicochemical Characterization



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A general workflow for the characterization of a new chemical entity.

Methodologies

Mass Spectrometry (MS):



- o Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Methodology: High-resolution mass spectrometry (HRMS) is employed to obtain the exact mass of the molecular ion, which allows for the determination of the elemental composition.[6] Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns, providing evidence for the connectivity of the atoms within the structure.[7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Objective: To elucidate the detailed molecular structure, including the carbon-hydrogen framework and the connectivity of atoms.
 - Methodology:
 - ¹H NMR: Provides information about the number and types of protons and their neighboring atoms.
 - ¹³C NMR: Provides information about the carbon skeleton of the molecule.
 - 2D NMR techniques (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure.
 - Solvent: Deuterated solvents such as DMSO-d₆ are commonly used for analysis.
- X-ray Powder Diffraction (XRD):
 - Objective: To characterize the crystalline form of the solid-state material.
 - Methodology: The sample is irradiated with X-rays, and the diffraction pattern is recorded.
 The resulting diffractogram, with characteristic peaks at specific 2θ angles, serves as a fingerprint for a particular crystalline form (polymorph).[8] This technique is crucial for identifying the trihydrate form of Fimasartan Potassium.
- High-Performance Liquid Chromatography (HPLC):
 - Objective: To determine the purity of the compound and for quantitative analysis in pharmaceutical formulations.



Methodology: A C18 column is typically used with a mobile phase consisting of a mixture
of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol,
acetonitrile).[9][10] Detection is commonly performed using a UV detector at a wavelength
of around 223-265 nm.[4][11]

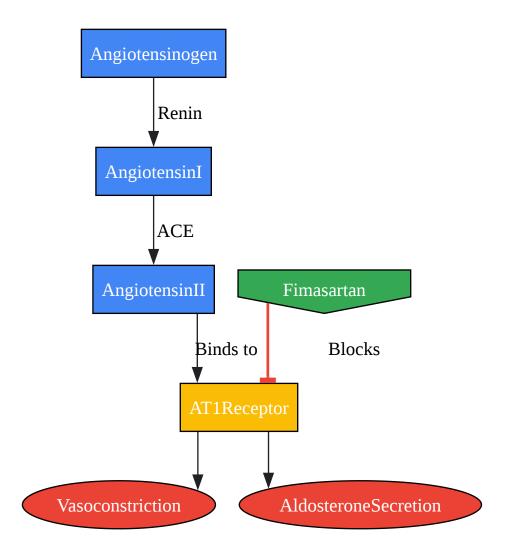
Signaling Pathways

Fimasartan exerts its therapeutic effect by blocking the Renin-Angiotensin System (RAS), a critical pathway in the regulation of blood pressure.

The Renin-Angiotensin System (RAS) and the Action of Fimasartan

Fimasartan is an angiotensin II receptor blocker (ARB) that selectively inhibits the binding of angiotensin II to the AT₁ receptor.[1] This blockade prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[12]





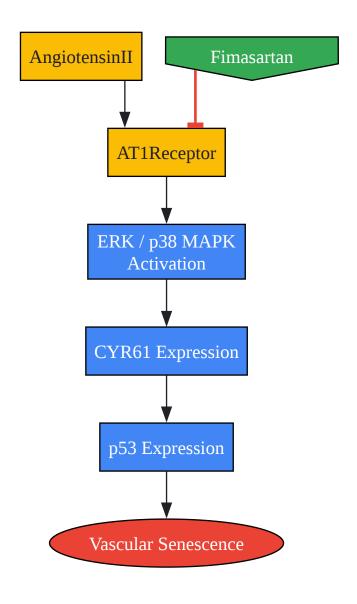
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The mechanism of action of Fimasartan within the Renin-Angiotensin System.

Fimasartan's Role in Cellular Signaling

Recent research has elucidated more specific signaling pathways modulated by Fimasartan. For instance, in vascular smooth muscle cells, Angiotensin II can induce cellular senescence through the ERK/p38 MAPK/CYR61 signaling pathway. Fimasartan has been shown to inhibit this process.[13]





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Fimasartan's inhibitory effect on the Angiotensin II-induced senescence pathway.

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- To cite this document: BenchChem. [A Technical Guide to Fimasartan Potassium Trihydrate: Molecular Formula, Structure, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8817937#molecular-formula-and-structure-of-fimasartan-potassium-trihydrate]

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